Brompheniramine maleate Brompheniramine maleate Brompheniramine maleate is the maleic acid salt of brompheniramine. A histamine H1 receptor antagonist, it is used for the symptomatic relief of allergic conditions, including rhinitis and conjunctivitis. It has a role as an anti-allergic agent. It contains a brompheniramine.
Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
See also: ... View More ...
Brand Name: Vulcanchem
CAS No.: 980-71-2
VCID: VC20746584
InChI: InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H23BrN2O4
Molecular Weight: 435.3 g/mol

Brompheniramine maleate

CAS No.: 980-71-2

Cat. No.: VC20746584

Molecular Formula: C20H23BrN2O4

Molecular Weight: 435.3 g/mol

* For research use only. Not for human or veterinary use.

Brompheniramine maleate - 980-71-2

CAS No. 980-71-2
Molecular Formula C20H23BrN2O4
Molecular Weight 435.3 g/mol
IUPAC Name 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid
Standard InChI InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key SRGKFVAASLQVBO-WLHGVMLRSA-N
Isomeric SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O
SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Appearance Assay:≥95%A crystalline solid

Chemical Properties and Structure

Brompheniramine maleate is an alkylamine class antihistamine with the chemical name 2-pyridinepropanamine, -[4-bromophenyl)-N,N-dimethyl-,(±)-,[Z]-2-butenedioate (1:1) . The compound has distinct chemical characteristics that contribute to its pharmacological activity.

Basic Chemical Information

Brompheniramine maleate possesses specific chemical properties that are important for its pharmaceutical application and analysis, as shown in the following table:

ParameterValue
Chemical FormulaC20H23BrN2O4
CAS Number980-71-2
Molecular Weight435.31 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in methanol
Storage Conditions4°C

Pharmacological Classification and Mechanism of Action

Brompheniramine maleate belongs to a specific classification of antihistamines with a well-established mechanism of action that explains its therapeutic effects.

Receptor Activity

Brompheniramine maleate functions primarily as a histamine antagonist, specifically targeting H1-receptors . This mechanism involves competitive binding at histamine receptor sites on effector cells, thereby preventing histamine from exerting its effects . The compound's efficacy in treating allergic symptoms stems directly from this antagonism of the allergic response, which typically includes vasodilatation, increased vascular permeability, and elevated mucus secretion in nasal tissue .

Secondary Pharmacological Effects

Beyond its primary antihistaminic action, brompheniramine maleate demonstrates notable anticholinergic (drying) effects and sedative properties . These secondary effects contribute to both its therapeutic benefits and its side effect profile, particularly the sedation that is commonly associated with first-generation antihistamines.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of brompheniramine maleate has been well-characterized through clinical research, providing important information about its absorption, distribution, metabolism, and elimination.

Absorption and Distribution

Brompheniramine maleate demonstrates excellent absorption from the gastrointestinal tract following oral administration . Research indicates that peak plasma concentration after a single oral dose of 4 mg is reached in approximately 5 hours, indicating relatively slow but consistent absorption kinetics .

Clinical Applications and Formulations

Brompheniramine maleate has specific approved indications and is available in various pharmaceutical formulations designed for different patient populations and clinical needs.

Primary Therapeutic Indications

The primary indication for brompheniramine maleate is for the symptomatic relief of upper respiratory symptoms associated with allergic rhinitis and the common cold . Its efficacy in reducing nasal congestion and other upper respiratory symptoms makes it a valuable option in the management of these common conditions .

Available Formulations

One common formulation of brompheniramine maleate is as oral drops containing 1 mg of the active ingredient per 1 mL, formulated with various inactive ingredients including banana flavor, citric acid, glycerin, propylene glycol, purified water, saccharin sodium, sodium benzoate, sorbitol, strawberry flavor, and xanthan gum . This liquid formulation is particularly suitable for pediatric patients and those who have difficulty swallowing solid dosage forms.

Clinical Efficacy and Research Findings

The therapeutic efficacy of brompheniramine maleate has been substantiated through rigorous clinical trials, particularly in the context of rhinovirus colds.

Efficacy in Rhinovirus Colds

A large randomized, controlled trial investigated the efficacy of brompheniramine maleate in volunteers with experimental rhinovirus colds . In this study, brompheniramine (12 mg) or placebo was administered twice daily at 8:00 a.m. and 8:00 p.m. for up to 4 days after symptom onset .

Quantitative Outcomes

The clinical trial data demonstrated significant improvements across multiple symptom parameters, as outlined in the following table:

Symptom ParameterBrompheniramine GroupPlacebo GroupStatistical Significance
Nasal Secretion Weight (Day 1)4.3 g6.8 gP ≤ .03
Nasal Secretion Weight (Day 2)4.8 g7.7 gP ≤ .03
Nasal Secretion Weight (Day 3)3.3 g5.3 gP ≤ .03
Rhinorrhea Score (Day 1)0.60.8P < .03
Rhinorrhea Score (Day 2)0.50.8P < .03
Rhinorrhea Score (Day 3)0.30.5P < .03
Sneeze Count (Day 1)1.83.6P ≤ .001
Sneeze Count (Day 2)2.15.1P ≤ .001
Sneeze Count (Day 3)1.33.3P ≤ .001
Total Symptom Score (Day 1)4.86.0P = .03
Total Symptom Score (Day 2)4.15.6P = .003

The data clearly demonstrates that brompheniramine maleate significantly reduced nasal secretion weights, rhinorrhea scores, and sneeze counts compared to placebo across all three days of treatment . Additionally, cough counts were lower after the first day of treatment in the brompheniramine group compared to controls (4.7 vs. 7.9, P = 0.05) .

Beyond its clinical use, brompheniramine maleate is also utilized in laboratory and research settings. High-quality reference standards of the compound are available for various analytical and research purposes, typically in quantities such as 125 mg vials .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator